Synthetic Accessibility and Yield Benchmark from the Original Patent
The compound was synthesized via condensation of (piperazino-1)-4(7)-benzimidazole (Code 1) with N-phenylthiophthalimide, yielding the target product after silica chromatography and crystallization [1]. The reported yield of 31% and melting point of 145 °C provide a baseline for comparing synthetic efficiency against other N-substituted analogs in the same patent series. For context, Code Number 5 (n-pentanoyl analog) was obtained in 45% yield with a melting point of 154 °C, while Code Number 16 (a different substitution pattern) gave a 71% yield [1]. This lower yield for the phenylthio derivative is consistent with the steric demands of the phenylthio group, which may necessitate modified coupling conditions for scale-up.
| Evidence Dimension | Synthetic yield and melting point |
|---|---|
| Target Compound Data | Yield: 31%; Melting point: 145 °C |
| Comparator Or Baseline | Code 5 (n-pentanoyl): Yield 45%, mp 154°C; Code 3 (acetyl): Yield 30%, mp 173°C; Code 16 (other substitution): Yield 71%, mp 160°C |
| Quantified Difference | 31% yield vs. 30-71% for comparators; mp 145°C vs. 154-173°C |
| Conditions | Synthesis as per Example 18, US4459296 |
Why This Matters
The distinct yield and thermal properties directly impact procurement cost and formulation development, as compounds with higher melting points may offer better solid-state stability for long-term storage.
- [1] US4459296A, Piperazines and homopiperazines, N-substituted by an aromatic heterocyclic group, and their use in therapeutics, 1984. View Source
